![molecular formula C28H26N2O5S B11656756 9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11656756.png)
9,10-dioxo-N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes an anthracene core, a piperidine sulfonyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the anthracene core, followed by the introduction of the piperidine sulfonyl group and the carboxamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinones, while reduction can produce dihydroanthracenes.
Scientific Research Applications
9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
Compared to similar compounds, 9,10-DIOXO-N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26N2O5S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
9,10-dioxo-N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]anthracene-2-carboxamide |
InChI |
InChI=1S/C28H26N2O5S/c31-26-22-6-2-3-7-23(22)27(32)25-18-20(10-13-24(25)26)28(33)29-15-14-19-8-11-21(12-9-19)36(34,35)30-16-4-1-5-17-30/h2-3,6-13,18H,1,4-5,14-17H2,(H,29,33) |
InChI Key |
FEKIEYGEOZBKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


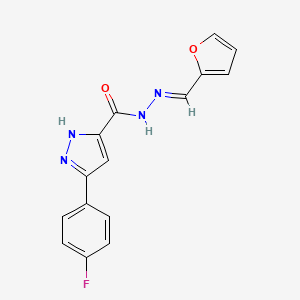
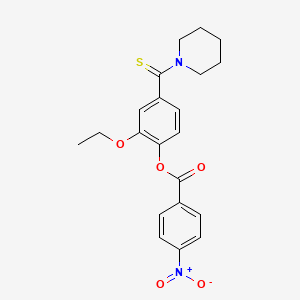
![2-(methylsulfanyl)ethyl {4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11656689.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-N-{2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide](/img/structure/B11656704.png)
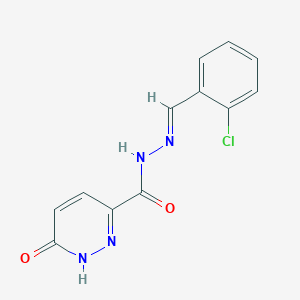
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11656712.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B11656720.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11656728.png)
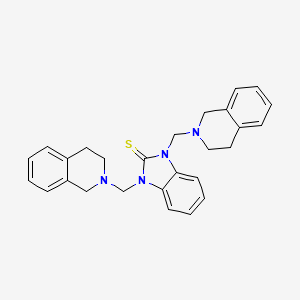
![(5E)-1-(4-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11656739.png)
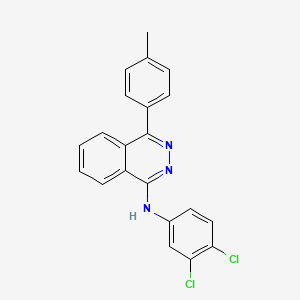
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656777.png)
![N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11656781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide](/img/structure/B11656787.png)
